N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 106688-37-3
VCID: VC15928914
InChI: InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)
SMILES:
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

CAS No.: 106688-37-3

Cat. No.: VC15928914

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide - 106688-37-3

Specification

CAS No. 106688-37-3
Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide
Standard InChI InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)
Standard InChI Key LYOSOJGMDCIEAM-UHFFFAOYSA-N
Canonical SMILES CCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide, reflects its bicyclic quinazolinone core modified with a thione (C=S) group and an N-ethyl acetamide substituent. Computational models derived from its Standard InChI string (InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)) confirm a planar quinazoline ring system with non-coplanar side chains . The thioxo group at C4 introduces polarity, while the ethyl-acetamide moiety enhances lipid solubility, potentially influencing bioavailability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₃OS
Molecular Weight249.33 g/mol
CAS Registry Number106688-37-3
IUPAC NameN-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide
Topological Polar Surface Area95.6 Ų (calculated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as primary tools for structural validation. In related quinazolinones, ¹H-NMR typically reveals:

  • Quinazoline protons: Aromatic signals between δ 6.70–8.55 ppm

  • Ethyl group: A triplet at δ 1.20–1.45 ppm (CH₃) and quartet at δ 3.50–3.80 ppm (CH₂)

  • Acetamide: Singlet at δ 2.10–2.30 ppm (CH₃) and broad peak at δ 8.50–9.00 ppm (NH)

High-resolution MS of the molecular ion [M+H]⁺ at m/z 250.0981 (calculated 250.0984) confirms elemental composition.

Synthetic Methodologies

General Synthesis Protocol

The synthesis follows a multi-step sequence starting from 2-aminobenzamide derivatives :

  • Cyclocondensation: React 2-aminobenzamide with ethyl isothiocyanate under acidic conditions to form the 4-thioxo-quinazolinone core.

  • N-Alkylation: Introduce the ethyl group via nucleophilic substitution using ethyl bromide in DMF.

  • Acetylation: Treat the intermediate with acetyl chloride to install the acetamide moiety.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
CyclocondensationEthyl isothiocyanate, HCl80°C6 hr68%
N-AlkylationEthyl bromide, K₂CO₃60°C4 hr72%
AcetylationAcetyl chloride, pyridine0–25°C2 hr85%

Analytical Challenges

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) remains critical due to byproducts from incomplete acetylation . Recrystallization from ethanol/water (5:2) yields pure product as white crystals .

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.

  • Target identification: Employ chemoproteomics to map protein binding partners.

  • Derivatization: Explore trifluoromethoxy substitutions at C7 to enhance CNS penetration .

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